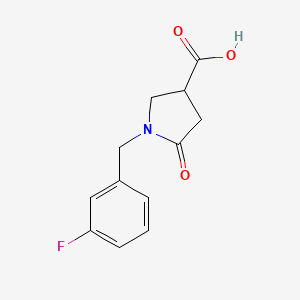

1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLHDGFWLYQYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602553 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845546-23-8 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845546-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 1-(3-fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds, and the strategic introduction of a fluorobenzyl group can enhance metabolic stability and binding interactions with biological targets.[1] This document will detail the underlying synthetic strategy, provide a robust experimental protocol, and discuss the mechanistic principles that govern the transformation.

Strategic Approach: The Michael Addition-Cyclization Cascade

The most direct and efficient pathway to N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction between itaconic acid and a primary amine.[2][3][4] In this case, 3-fluorobenzylamine serves as the nitrogen source for the pyrrolidinone ring. The reaction proceeds through a well-established sequence of a Michael addition followed by an intramolecular amidation (cyclization).

Causality of the Synthetic Design:

-

Itaconic Acid as the Backbone: Itaconic acid is an ideal starting material as it possesses both a Michael acceptor (the α,β-unsaturated carboxylic acid) and the necessary carbon framework to form the five-membered pyrrolidinone ring. Its two carboxylic acid groups provide the electrophilic centers for the cyclization step.

-

3-Fluorobenzylamine as the N-Substituent: The choice of 3-fluorobenzylamine allows for the incorporation of the fluorobenzyl moiety, a common functional group in pharmaceuticals that can improve pharmacokinetic properties. The primary amine is sufficiently nucleophilic to initiate the Michael addition.

-

Solvent Selection: Water is often used as a solvent for this reaction, promoting the reaction through its polarity and ability to solubilize the starting materials.[2][3] In some cases, acetic acid is used, which can also act as a catalyst.[4] For the purpose of this guide, we will focus on a water-based synthesis, which aligns with green chemistry principles.

The overall synthetic transformation can be visualized as follows:

Caption: Figure 1: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with checkpoints and characterization steps to ensure the successful synthesis and purification of the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Itaconic Acid | 130.10 | ≥99% | Standard Chemical Supplier |

| 3-Fluorobenzylamine | 125.14 | ≥98% | Standard Chemical Supplier |

| Deionized Water | 18.02 | - | Laboratory Source |

| Hydrochloric Acid (HCl) | 36.46 | 37% (w/w) | Standard Chemical Supplier |

| Sodium Hydroxide (NaOH) | 40.00 | ≥97% | Standard Chemical Supplier |

| Ethyl Acetate | 88.11 | ACS Grade | Standard Chemical Supplier |

| Anhydrous Magnesium Sulfate | 120.37 | ≥97% | Standard Chemical Supplier |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (13.01 g, 0.10 mol) and deionized water (100 mL).

-

Addition of Amine: To the stirred suspension, add 3-fluorobenzylamine (12.51 g, 0.10 mol) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

-

Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization of the product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold deionized water.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield a white to off-white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point (MP): To assess the purity of the compound.

Mechanistic Insights

The formation of this compound is a classic example of a tandem reaction.

Caption: Figure 2: Simplified reaction mechanism.

-

Michael Addition: The lone pair of electrons on the nitrogen atom of 3-fluorobenzylamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in itaconic acid. This is followed by a proton transfer to form the stable Michael adduct.

-

Intramolecular Amidation: The newly introduced amino group is now positioned to attack one of the carboxylic acid groups in an intramolecular fashion. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which then collapses to form the stable five-membered lactam (pyrrolidinone) ring, with the elimination of a molecule of water.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Yield | 70-85% (based on similar syntheses)[2] |

| Appearance | White to off-white crystalline solid |

| Purity (by NMR) | >98% |

Potential Issues and Solutions:

-

Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring efficient stirring. If the product is too soluble in the mother liquor, concentrating the filtrate and cooling again may yield more product.

-

Impure Product: The primary impurity is likely unreacted itaconic acid. A thorough wash with cold water during filtration and proper recrystallization are crucial for removing this. If the product is oily, it may indicate incomplete cyclization; in this case, reheating the crude product in water or a suitable solvent may drive the reaction to completion.

Conclusion

The synthesis of this compound via the reaction of itaconic acid and 3-fluorobenzylamine is a robust and efficient method for producing this valuable chemical intermediate. The procedure is straightforward, utilizes readily available starting materials, and is amenable to scale-up. The insights into the reaction mechanism and potential troubleshooting strategies provided in this guide should enable researchers to successfully synthesize this compound for applications in drug discovery and development.

References

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

-

Vainauskas, V., Norvaišaitė, R., Grybaitė, B., & Petrikaite, V. (2021). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. [Link]

-

Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Krasovska, M. V., et al. (2022). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 58, 248-253. [Link]

Sources

Physicochemical properties of 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Introduction

The pyrrolidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique conformational constraints and synthetic tractability make it a valuable starting point for drug discovery programs. This guide focuses on a specific derivative, This compound , a molecule of interest for researchers exploring new chemical entities.

Understanding the fundamental physicochemical properties of a compound is a non-negotiable cornerstone of drug development. These parameters—solubility, lipophilicity (LogP), and ionization state (pKa)—govern a molecule's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive analysis of the key physicochemical attributes of this compound, blending theoretical predictions with detailed, field-proven experimental protocols for their validation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing a compound from discovery to development.

Chemical Identity and Structure

Correctly identifying the molecule is the foundational step upon which all subsequent analysis is built. The structural features—a carboxylic acid, a lactam ring, and a fluorinated aromatic moiety—each contribute significantly to the overall physicochemical profile.

| Identifier | Data |

| IUPAC Name | This compound |

| Chemical Structure |  |

| Molecular Formula | C₁₂H₁₂FNO₃[2] |

| Molecular Weight | 253.23 g/mol |

| Canonical SMILES | C1(C(CN(C1=O)CC2=CC(=CC=C2)F)C(=O)O) |

| InChI Key | IYAFJFDPMVQTJO-UHFFFAOYSA-N (Isomer)[2] |

Note: Data for the molecular formula and weight are based on the isomeric 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, as they are identical for the 3-fluoro isomer. Specific experimental data for the 3-fluoro isomer is not widely available in public databases, necessitating reliance on data from close structural analogs and computational predictions.

Predicted Physicochemical Properties: A Quantitative Overview

In the early stages of research, in silico prediction tools provide invaluable, high-throughput estimations of a compound's properties, guiding experimental design and resource allocation.[3][4][5] The following table summarizes the computationally predicted properties for the title compound.

| Property | Predicted Value | Implication in Drug Development |

| Melting Point (°C) | 160 - 190 (estimated) | Indicates high crystalline lattice energy; solid at physiological temperatures. |

| pKa (Acidic) | 3.5 - 4.5 | The compound will be predominantly ionized (negatively charged) at physiological pH (~7.4), impacting solubility and cell permeability.[6] |

| LogP (o/w) | ~1.2 | Suggests a balanced profile of hydrophilicity and lipophilicity, favorable for oral absorption. |

Disclaimer: These values are computationally derived or estimated based on structurally similar compounds. Experimental verification is essential for definitive characterization.

Melting Point & Thermal Stability

The melting point is a fundamental indicator of a crystalline solid's purity and lattice stability.[7] A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.

Causality Behind the Experimental Choice

The capillary method is the gold standard for melting point determination due to its requirement for minimal sample quantity, high precision, and the ability to visually observe the phase transition from solid to liquid.[8] The choice of a slow heating ramp (1-2 °C/minute) near the expected melting point is critical; a rapid ramp rate does not allow the system to achieve thermal equilibrium, resulting in an artificially broad and elevated melting range.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[9] Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Initial Rapid Determination: Place the capillary in the melting point apparatus. Heat rapidly to obtain a coarse, approximate melting range. This saves time in subsequent, more precise measurements.

-

Apparatus Cooling: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Precise Determination: Place a new, freshly prepared capillary in the apparatus.[10] Set the heating ramp rate to 10-20 °C/minute until the temperature is ~15°C below the approximate melting point.

-

Observation: Reduce the ramp rate to 1-2 °C/minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).

-

Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (≤ 2 °C).[7]

-

Validation: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.

Visualization: Melting Point Determination Workflow

Caption: Workflow for precise melting point determination.

Solubility Profile

Solubility is a critical determinant of bioavailability. The presence of both a polar carboxylic acid and a more nonpolar fluorobenzyl group suggests that this compound will exhibit pH-dependent aqueous solubility and solubility in various organic solvents.[11]

Causality Behind the Experimental Choice

A systematic, tiered approach to solubility testing provides a comprehensive qualitative profile of the compound.[12] Starting with water, then moving to acidic and basic aqueous solutions, allows for the direct probing of the ionizable carboxylic acid group. The solubility of carboxylic acids in basic solutions like 5% NaOH or 5% NaHCO₃ is not merely dissolution but an acid-base reaction forming a highly polar, water-soluble carboxylate salt.[13]

Experimental Protocol: Qualitative Solubility Determination

-

Setup: Place ~20 mg of the compound into separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of the test solvent to a tube. The standard sequence of solvents is:

-

a. Deionized Water

-

b. 5% Aqueous HCl

-

c. 5% Aqueous NaOH

-

d. 5% Aqueous NaHCO₃

-

e. Organic Solvents (e.g., Methanol, Ethanol, DMSO, Dichloromethane)

-

-

Mixing: Agitate the tube vigorously for 30-60 seconds.

-

Observation: Visually inspect for complete dissolution. If the compound dissolves in water, test the resulting solution with litmus paper to determine its acidic or basic nature.

-

Confirmation (for NaOH/NaHCO₃): If the compound dissolves in a basic solution, re-acidify the solution dropwise with 5% HCl. The reappearance of a precipitate confirms that solubility was due to salt formation, validating the presence of an acidic functional group.[14]

-

Reporting: Classify as "Soluble," "Partially Soluble," or "Insoluble" for each solvent.

Visualization: Solubility Testing Workflow

Caption: Decision tree for qualitative solubility analysis.

Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the pKa of the carboxylic acid is the most critical ionization parameter, as it dictates the charge state across the physiological pH range.[6] An accurate pKa value is essential for developing relevant dissolution and formulation strategies.[15]

Causality Behind the Experimental Choice

Potentiometric titration is a highly accurate and direct method for pKa determination.[16] It involves monitoring the pH of a solution of the compound as a standardized titrant (e.g., NaOH) is added incrementally. The resulting titration curve has a characteristic sigmoidal shape, and the pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). This method provides a direct thermodynamic measurement of the acid's strength.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is low, but the apparent pKa will need to be corrected.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

pKa Determination: Determine the equivalence point (the point of maximum slope on the curve, often found using the first derivative). The pKa is the pH value on the curve corresponding to exactly half of the volume of titrant added at the equivalence point.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the industry standard measure of a compound's lipophilicity. It is a key predictor of a drug's ability to cross cell membranes and its general ADME properties. A LogP value in the range of 1-3 is often considered optimal for oral drug absorption.

Causality Behind the Experimental Choice

While the "shake-flask" method is the classic approach, the HPLC-based method for LogP determination is often preferred for its speed, automation, and requirement for only a small amount of sample.[17] The method is based on the principle that a compound's retention time on a nonpolar (e.g., C18) stationary phase is correlated with its lipophilicity. By calibrating the system with a series of reference compounds with known LogP values, the LogP of the unknown compound can be accurately determined from its retention time.[18] This method is outlined in OECD Guideline 117.[19]

Experimental Protocol: LogP Determination by HPLC

-

System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare solutions of at least 6-8 reference compounds with well-established LogP values that bracket the expected LogP of the analyte.

-

Calibration Run: Inject each reference standard and record its retention time (t_R). Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Create Calibration Curve: Plot log(k') versus the known LogP values for the reference standards. Perform a linear regression to obtain the calibration equation (e.g., LogP = m * log(k') + c).

-

Analyte Run: Inject the test compound under the identical HPLC conditions and determine its retention time.

-

LogP Calculation: Calculate the capacity factor (k') for the test compound. Use the linear regression equation from the calibration curve to calculate its LogP value.

Visualization: HPLC-Based LogP Determination Workflow

Caption: Workflow for LogP determination using the HPLC method.

Conclusion

The physicochemical properties of this compound define its potential as a drug candidate. Its acidic nature, confirmed by its pKa, dictates a predominantly ionized state at physiological pH, which enhances aqueous solubility but may temper passive membrane diffusion. The balanced LogP value suggests favorable ADME characteristics. While computational predictions provide a strong directive, the robust experimental protocols outlined in this guide are indispensable for generating the definitive data required for informed decision-making in any drug development pipeline. The synthesis of theoretical understanding with rigorous, self-validating experimental practice is the hallmark of sound scientific advancement.

References

-

BOC Sciences. CAS 96449-92-2 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

-

Sigma-Aldrich. 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID AldrichCPR.

-

MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.

-

Guidechem. 1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid.

-

MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid.

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values.

-

Royal Society of Chemistry. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives.

-

University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

National Institutes of Health (NIH). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.

-

University of Wisconsin-Madison. Using Melting Point to Determine Purity of Crystalline Solids.

-

Cuesta College. DETERMINATION OF MELTING POINTS.

-

Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds.

-

University of Toronto. Solubility of Organic Compounds.

-

GOV.UK. Estimating the octanol-water partition coefficient for chemical substances.

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

-

PubChem. 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid.

-

PubChem. 1-(4-Fluorobenzyl)-5-oxoproline.

-

Regulations.gov. TEST SUBSTANCE: DETERMINATION OF n-OCTANOL/WATER PARTITION COEFFICIENT.

-

Los Angeles City College. Experiment: Solubility of Organic & Inorganic Compounds.

-

Mettler Toledo. What is Melting Point?.

-

RSC Publishing. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.

-

ResearchGate. (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.

-

MDPI. Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach.

-

OECD iLibrary. OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

-

Scribd. Procedure For Determining Solubility of Organic Compounds.

-

Cambridge MedChem Consulting. pKa.

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. Computational prediction of small-molecule catalysts.

-

Chem-Impex. 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

-

PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

-

University of Calgary. Melting point determination.

-

Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ), pH-Metric Method for Ionisable Substances.

-

ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids.

-

PubChem. 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. ijirss.com [ijirss.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. mt.com [mt.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. chem.ws [chem.ws]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

The Privileged Scaffold: A Technical Guide to Substituted 5-Oxo-pyrrolidine-3-carboxylic Acids in Drug Discovery

Introduction: The Enduring Appeal of the Pyrrolidinone Core

The 5-oxo-pyrrolidine, or pyroglutamic acid, framework is a recurring motif in a vast array of biologically active molecules, from natural products to rationally designed pharmaceuticals.[1][2] This five-membered lactam ring is not merely a passive structural element; its inherent conformational rigidity and the stereochemical complexity that can be introduced at its constituent carbons make it a "privileged scaffold" in medicinal chemistry.[1][2][3] The strategic placement of a carboxylic acid at the 3-position further enhances its utility, providing a key interaction point for biological targets and a versatile handle for synthetic modification. This guide delves into the synthesis, chemical properties, and diverse biological activities of substituted 5-oxo-pyrrolidine-3-carboxylic acids, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The pyrrolidinone core is a structural feature of many natural alkaloids and has been incorporated into a wide range of synthetic compounds exhibiting diverse pharmacological properties.[4][5] These include nootropic (cognitive-enhancing), neuroprotective, and antiepileptic effects, highlighting the scaffold's ability to interact with targets in the central nervous system.[6] The addition of various substituents allows for the fine-tuning of these activities and the exploration of new therapeutic areas.

Part 1: The Synthetic Landscape - Crafting the Pyrrolidinone Core

The construction of the substituted 5-oxo-pyrrolidine-3-carboxylic acid scaffold can be achieved through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and stereochemical outcome.

Cyclization of Itaconic Acid Derivatives

A prevalent and straightforward method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the cyclization of itaconic acid (2-methylenesuccinic acid) with primary amines.[7][8] This reaction is typically carried out by heating the reactants, sometimes in the presence of a solvent like acetic acid or under solvent-free conditions.[9] The versatility of this method lies in the wide range of commercially available primary amines, allowing for the introduction of diverse aliphatic, aromatic, and heterocyclic substituents at the N-1 position.[7]

A general protocol for this synthesis is as follows:

-

Combine equimolar amounts of itaconic acid and the desired primary amine.

-

Heat the mixture, with or without a solvent such as acetic acid, to a temperature of 140–165 °C.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product, often by recrystallization.

The causality behind this experimental choice lies in the Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the stable five-membered lactam ring.

Caption: General workflow for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Asymmetric Michael Addition Reactions

For the synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic asymmetric Michael addition reactions have proven to be a powerful tool.[10][11][12][13] This approach allows for the concise and atom-economical construction of chiral pyrrolidinone scaffolds from readily available starting materials.[10][11] For instance, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates can yield highly enantiomerically enriched products in just a few steps.[10][11]

Multi-component Reactions

The Castagnoli-Cushman reaction, a multi-component reaction involving an anhydride, an imine, and a dienophile, has been employed for the synthesis of stereochemically dense 5-oxopyrrolidines.[14] This method, when combined with subsequent functionalization steps like directed C(sp3)–H activation, allows for the creation of fully substituted pyrrolidinone derivatives with precise control over their three-dimensional architecture.[14]

Part 2: Biological Activities and Therapeutic Potential

The substituted 5-oxo-pyrrolidine-3-carboxylic acid scaffold is a versatile platform that has yielded compounds with a broad spectrum of biological activities. The nature and position of the substituents on the pyrrolidinone ring play a crucial role in determining the specific pharmacological profile of the molecule.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as antimicrobial and antifungal agents.[8][9][15][16] These compounds have shown promising activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[8][15][16]

For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile.[8] Specifically, certain hydrazone derivatives have shown potent activity against vancomycin-intermediate S. aureus strains.[8] Furthermore, compounds bearing a 5-nitrothiophene substituent have exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid.[9][15][16]

The mechanism of action for these antimicrobial effects is likely multifaceted and dependent on the specific substitutions. However, it is clear that the pyrrolidinone core provides a rigid scaffold that can be decorated with various functional groups to optimize interactions with microbial targets.

Table 1: Representative Antimicrobial Activity of Substituted 5-Oxo-pyrrolidine-3-carboxylic Acid Derivatives

| Compound Class | Target Organism(s) | Key Structural Features | Reference(s) |

| 1-(2-Hydroxyphenyl) derivatives | Gram-positive bacteria (e.g., S. aureus) | Hydrazone and azole moieties | [8] |

| 5-Nitrothiophene substituted | Multidrug-resistant S. aureus | 5-Nitrothiophene group | [9][15][16] |

| 1-(Thiazol-2-yl) derivatives | Various bacteria | Thiazole ring at N-1 | [17] |

| 1-Aryl/Alkyl-4-(5-amino-1,3,4-thiadiazol-2-yl) | Phytopathogenic fungi | 5-Amino-1,3,4-thiadiazole at C-4 | [9] |

Anticancer Activity

The 5-oxopyrrolidine scaffold has also emerged as a promising framework for the development of anticancer agents.[8][9][15][16] Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity.[15][16] Certain compounds from this series exhibited potent anticancer activity against A549 human lung adenocarcinoma cells.[9][15][16]

Similarly, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been explored for their anticancer potential.[8] A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in an A549 cell culture model.[8]

Caption: Potential mechanism of anticancer activity.

Neurological and Other Activities

Beyond antimicrobial and anticancer applications, substituted 5-oxo-pyrrolidine-3-carboxylic acids have demonstrated a range of other biological activities. These include analgesic and antihypoxic effects, with compounds bearing aromatic or heterocyclic radicals at the 1-position showing slightly greater analgesic activity.[7]

Furthermore, the pyroglutamic acid scaffold itself and its analogues have been investigated for their anti-inflammatory and neuroprotective properties.[18][19] L-pyroglutamic acid has been shown to suppress LPS-induced nitric oxide production, indicating anti-inflammatory potential.[18] Additionally, certain derivatives have displayed neuritogenic activity in NGF-induced PC-12 cells.[18][19]

In the context of neurodegenerative diseases, fully substituted 5-oxopyrrolidines have been identified as inhibitors of the BACE-1 enzyme, a key target in Alzheimer's disease research.[14] The introduction of an aryl appendage through C(sp3)–H activation was found to be crucial for interacting with the S2' subsite of the BACE-1 enzyme, leading to sub-micromolar inhibitory activity.[14]

Part 3: Experimental Protocols - A Representative Synthesis

To provide a practical example, the following is a detailed protocol for the synthesis of a 1-substituted 5-oxopyrrolidine-3-carboxylic acid, adapted from published procedures.[7][8][9]

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [15]

Materials:

-

N-(4-aminophenyl)acetamide

-

Itaconic acid

-

Water

-

Methanol

-

Sulfuric acid (catalytic amount)

Procedure:

-

Step 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2).

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-aminophenyl)acetamide (1) and itaconic acid in water.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold water, and dry to afford the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2).

-

-

Step 2: Esterification to Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate (3).

-

Suspend the carboxylic acid (2) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester (3).

-

This protocol provides a self-validating system where the successful synthesis of the intermediate carboxylic acid (2) is a prerequisite for the subsequent esterification step. The purity and identity of the products should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Conclusion: A Scaffold with a Bright Future

The substituted 5-oxo-pyrrolidine-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the ability to introduce a wide range of substituents with stereochemical control, allows for the systematic exploration of chemical space and the optimization of biological activity. From combating drug-resistant microbes to targeting key enzymes in cancer and neurodegenerative diseases, the versatility of this privileged scaffold ensures its continued relevance in the field of drug development. The insights and protocols presented in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable class of compounds.

References

-

Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025). ResearchGate. [Link]

-

Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). SpringerLink. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. (n.d.). CORE. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). RSC Publishing. [Link]

-

The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). ResearchGate. [Link]

-

Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. (2018). ResearchGate. [Link]

-

Pyroglutamic acid. (n.d.). Wikipedia. [Link]

-

Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. (2018). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed. [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). Molecules. [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). ResearchGate. [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). (n.d.). OIST Groups. [Link]

-

Pyrrolidine Derivatives. (n.d.). ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2022). Molecules. [Link]

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (n.d.). ResearchGate. [Link]

-

Pyrrolidone derivatives. (n.d.). PubMed. [Link]

-

Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. (2019). European Journal of Medicinal Chemistry. [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

-

5-Oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic data for the novel pyrrolidinone derivative, 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid. The pyrrolidinone scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As researchers and drug development professionals explore new derivatives to enhance biological activity, precise structural confirmation through spectroscopic methods is paramount.[1] This document serves as a detailed reference for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the causal relationship between its molecular structure and spectral features.

The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the analytical data. By grounding our interpretations in established principles of spectroscopy and referencing authoritative sources, this guide aims to provide a robust framework for the characterization of this and similar molecules.

Molecular Structure and Key Features

This compound is a chiral molecule featuring a five-membered lactam ring, a carboxylic acid functional group, and an N-substituted 3-fluorobenzyl group. The interplay of these functionalities gives rise to a unique spectroscopic fingerprint, which we will dissect in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the pyrrolidinone ring, the benzylic protons, and the aromatic protons of the 3-fluorobenzyl group. The carboxylic acid proton may be observable as a broad singlet, though its chemical shift and visibility can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~7.30 | m | 1H | Ar-H |

| ~7.10 | m | 3H | Ar-H |

| ~4.60 | d | 1H | N-CH₂ (diastereotopic) |

| ~4.50 | d | 1H | N-CH₂ (diastereotopic) |

| ~3.60 | m | 1H | Pyrrolidinone-H |

| ~3.40 | m | 1H | Pyrrolidinone-H |

| ~3.20 | m | 1H | Pyrrolidinone-H |

| ~2.70 | m | 2H | Pyrrolidinone-H |

Causality Behind the Chemical Shifts: The diastereotopic nature of the benzylic protons arises from the chiral center at the 3-position of the pyrrolidinone ring, leading to two distinct signals. The electron-withdrawing fluorine atom on the aromatic ring will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and offer insights into their hybridization and chemical environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carboxylic Acid) |

| ~172.0 | C=O (Lactam) |

| ~163.0 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~138.0 | Ar-C |

| ~130.0 (d, ³JCF ≈ 8 Hz) | Ar-C |

| ~124.0 | Ar-C |

| ~115.0 (d, ²JCF ≈ 21 Hz) | Ar-C |

| ~114.0 (d, ²JCF ≈ 22 Hz) | Ar-C |

| ~50.0 | N-CH₂ |

| ~48.0 | Pyrrolidinone-C |

| ~35.0 | Pyrrolidinone-C |

| ~34.0 | Pyrrolidinone-C |

Expert Insight: The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of fluorinated aromatic compounds. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively.

Experimental Protocol for NMR Data Acquisition

A detailed and accurate experimental protocol is critical for the reproducibility of spectroscopic characterization.[1]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.[1]

-

¹³C NMR: A proton-decoupled experiment should be performed to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and lactam moieties.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1680 | Strong | C=O stretch (Lactam) |

| ~1600, ~1490 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1150 | Medium | C-F stretch |

Self-Validating System: The presence of a very broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2][3] This, in conjunction with the strong carbonyl absorption around 1710 cm⁻¹, provides strong evidence for the carboxylic acid functionality.[2][4] The distinct lactam carbonyl stretch at a slightly lower wavenumber further confirms the pyrrolidinone structure.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 253.08 | [M]⁺ (Molecular Ion) |

| 236.08 | [M-OH]⁺ |

| 208.08 | [M-COOH]⁺ |

| 109.04 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

Authoritative Grounding: The fragmentation of pyrrolidinone derivatives in the mass spectrometer can be complex, often involving ring-opening and rearrangement reactions.[5][6] The most predictable and often most abundant fragment will be the stable fluorobenzyl cation (m/z 109.04), resulting from cleavage of the benzylic C-N bond.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[1]

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Visualization of Key Structural and Analytical Relationships

To further clarify the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: A Standardized Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust and reliable methodology for its structural confirmation. By integrating data from NMR, IR, and mass spectrometry, researchers can achieve an unambiguous characterization of this and other novel pyrrolidinone derivatives. The detailed protocols and expert interpretations presented herein are intended to empower scientists in their pursuit of developing new and effective therapeutic agents.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.

- Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives | Request PDF - ResearchGate.

- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis | ACS Omega.

- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis - American Chemical Society.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.

- A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid - Benchchem.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online.

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.

Sources

In Silico Modeling of 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for In Silico Assessment

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and accelerating the identification of promising therapeutic candidates. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool, offering a rapid and cost-effective means to predict the biological and pharmacokinetic profiles of molecules before their physical synthesis. This technical guide provides a comprehensive, in-depth workflow for the in silico evaluation of 1-(3-fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid, a compound of interest owing to the prevalence of the pyrrolidine scaffold in numerous biologically active molecules.[1]

This document is structured to provide not just a sequence of protocols, but a scientifically grounded narrative that explains the "why" behind each step. As Senior Application Scientists, our goal is to empower researchers to make informed decisions in their discovery campaigns. Herein, we will hypothesize a plausible biological target for our molecule of interest based on the known activities of similar structures and proceed through a rigorous in silico evaluation, encompassing target binding prediction, dynamic stability assessment, and a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

For the purpose of this guide, we will investigate this compound as a potential inhibitor of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. The inhibition of AChE is a clinically validated strategy for the symptomatic treatment of this neurodegenerative disorder.[2]

Part 1: Foundational Steps - Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase focuses on obtaining and preparing the three-dimensional structures of our molecule of interest and its biological target.

Ligand Preparation: this compound

The first step is to generate a high-quality 3D conformation of this compound. This can be achieved using various cheminformatics tools. For this guide, we will utilize open-access resources.

Experimental Protocol:

-

Obtain 2D Structure: The 2D structure can be drawn using a chemical sketcher like MarvinSketch or obtained from chemical databases by searching for its name or CAS number (845546-23-8).[3]

-

Convert to 3D and Energy Minimize: The 2D structure is then converted to a 3D structure. It is crucial to perform an energy minimization of the 3D conformation using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible structure. This can be done using software like Avogadro or online tools.

-

Save in SDF or MOL2 Format: The final, energy-minimized 3D structure should be saved in a standard format such as SDF (Structure-Data File) or MOL2, which are compatible with most molecular modeling software.

Reference Inhibitor: Donepezil

A reference compound with known activity against the target is essential for validating our in silico workflow and providing a benchmark for the predicted activity of our test molecule. Donepezil, a potent and well-characterized AChE inhibitor, is an ideal choice.[2] Its 3D structure can be obtained from databases like PubChem (CID 3152).[2]

Target Preparation: Human Acetylcholinesterase (AChE)

The selection of an appropriate 3D structure of the biological target is critical. We will use the crystal structure of human acetylcholinesterase in complex with Donepezil, which is available in the Protein Data Bank (PDB).

Experimental Protocol:

-

Download PDB Structure: Access the RCSB Protein Data Bank and download the crystal structure with PDB ID: 4EY7.[4][5][6][7][8] This structure provides a high-resolution view of the enzyme's active site with a bound inhibitor.

-

Prepare the Protein: The raw PDB file requires preparation before use in docking and simulation studies. This typically involves:

-

Removing water molecules and any non-essential co-factors.

-

Adding hydrogen atoms, as they are often not resolved in crystal structures.

-

Assigning correct bond orders and formal charges.

-

Repairing any missing residues or atoms. This preparation can be performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or with open-source alternatives like PDB2PQR and Chimera.

-

Part 2: Predicting Target Engagement - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This allows for the elucidation of key binding interactions and the estimation of binding affinity.

The Rationale for AutoDock Vina

For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.[9][10][11]

Experimental Protocol:

-

Prepare Receptor and Ligands for Vina: Both the prepared AChE structure and the 3D structures of this compound and Donepezil need to be converted to the PDBQT format, which includes partial charges and atom types compatible with AutoDock Vina. This can be done using AutoDock Tools (ADT).

-

Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box centered on the active site of AChE. The coordinates of the co-crystallized Donepezil in the 4EY7 structure can be used to define the center of this box. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

Run the Docking Simulation: The docking is initiated via a command-line interface, specifying the prepared receptor, ligand, and the grid box parameters.

-

Analyze the Results: AutoDock Vina will output a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The lower the binding energy, the more favorable the predicted interaction. The binding poses should be visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues of AChE.

Data Presentation:

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Predicted Value | List of Residues |

| Donepezil (Reference) | Predicted Value | List of Residues |

Note: The actual values would be generated by performing the simulation.

Visualization:

Caption: Molecular Dynamics Simulation Workflow.

Part 4: Predicting Pharmacokinetic and Toxicological Properties - ADMET Profiling

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction provides an early warning of potential liabilities. Several user-friendly web-based tools can be used for this purpose. [12][13] Experimental Protocol:

The SMILES string of this compound is submitted to the following web servers, and the key parameters are recorded.

-

SwissADME: Provides predictions for physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. [1][14][15]2. pkCSM: Predicts a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity. [16][17][18][19]3. ProTox-II: Focuses on the prediction of various toxicity endpoints, including oral toxicity, organ toxicity, and toxicological pathways. [20][21][22][23][24]4. admetSAR: A comprehensive tool for predicting ADMET properties. [13][25][26][27][28] Data Presentation:

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption (SwissADME) | High/Low | Likelihood of oral absorption. |

| BBB Permeability (SwissADME) | Yes/No | Potential to cross the blood-brain barrier. |

| Caco-2 Permeability (pkCSM) | logPapp value | In vitro model for intestinal absorption. |

| Distribution | ||

| VDss (pkCSM) | log L/kg | Volume of distribution at steady state. |

| Metabolism | ||

| CYP Inhibitor (SwissADME) | Yes/No for isoforms | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance (pkCSM) | log ml/min/kg | Rate of drug removal from the body. |

| Toxicity | ||

| Oral Toxicity (ProTox-II) | LD50 value & Class | Predicted lethal dose. |

| Mutagenicity (ProTox-II) | Yes/No | Potential to cause genetic mutations. |

| hERG Inhibition (pkCSM) | Yes/No | Risk of cardiotoxicity. |

Note: The actual values would be generated by performing the predictions.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential acetylcholinesterase inhibitor. By integrating molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can gain significant insights into the therapeutic potential and possible liabilities of a novel chemical entity.

The results from this in silico cascade should be interpreted as predictive and used to guide further experimental validation. Promising candidates identified through this process should be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity and safety profiles. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Lemkul, J. A. GROMACS Tutorials. [Link]

-

Hassan, M., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 2020. [Link]

-

BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

-

Scripps Research. Tutorial – AutoDock Vina. [Link]

-

Daina, A., et al. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017. [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

-

Berman, H. M., et al. The Protein Data Bank. Nucleic Acids Research, 2000. [Link]

-

Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube, 2020. [Link]

-

BioSIG Lab. How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube, 2025. [Link]

-

National Center for Biotechnology Information. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. [Link]

-

Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube, 2025. [Link]

-

AutoDock Vina 1.2.0 documentation. Basic docking. [Link]

-

ResearchGate. Crystal structure of the human AChE active site (PDB ID 4EY7). [Link]

-

Bioinformatics Insights. How to Perform Molecular Docking with AutoDock Vina. YouTube, 2024. [Link]

-

BioSIG Lab. Help - How to use pkCSM. [Link]

-

admetSAR 3.0. Tutorial. [Link]

-

wwPDB. PDB Entry - 4EY7. [Link]

-

Yang, H., et al. admetSAR 3.0: about. [Link]

-

Studia Universitatis. DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER’S DISEASE USING MOLECULAR DOCKING TECHNIQUE. [Link]

-

ResearchGate. Can you explain how pkCSM works? [Link]

-

YouTube. SwissADME. [Link]

-

Swiss Institute of Bioinformatics. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

-

National Center for Biotechnology Information. Donepezil - NIH 3D. [Link]

-

admetSAR. Introduction of models. [Link]

-

Panacea Research Center. Cheminformatics Part-01| PubChem Database tutorial & ADMET Analysis| PKCSM|. YouTube, 2023. [Link]

-

SwissADME. Help. [Link]

-

Berman, H. M., et al. The Protein Data Bank. [Link]

-

Yang, H., et al. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Nucleic Acids Research, 2024. [Link]

-

BioSIG Lab. Theory - How to interpret pkCSM results. [Link]

-

admetSAR 3.0. Endpoints. [Link]

-

Banerjee, P., et al. ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 2018. [Link]

-

National Center for Biotechnology Information. Donepezil. [Link]

-

Let's learn to rock. EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. YouTube, 2022. [Link]

-

Zhang, M. AChE & Donepezil - 3D model by Miumiu. Sketchfab, 2019. [Link]

-

Semantic Scholar. ProTox-II: a webserver for the prediction of toxicity of chemicals. [Link]

-

ResearchGate. (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. [Link]

-

Scribd. Experiment No. 6 Toxicity Prediction Using Protox II Mac Gilbert U. Felecio | PDF. [Link]

-

Chemsrc. CAS#:845546-23-8 | this compound. [Link]

-

National Center for Biotechnology Information. 1-(4-Fluorobenzyl)-5-oxoproline. [Link]

-

National Center for Biotechnology Information. 5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Pyrrolidone carboxylic acid. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:845546-23-8 | this compound | Chemsrc [chemsrc.com]

- 4. rcsb.org [rcsb.org]

- 5. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wwPDB: pdb_00004ey7 [wwpdb.org]

- 8. studiauniversitatis.ro [studiauniversitatis.ro]

- 9. m.youtube.com [m.youtube.com]

- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. academic.oup.com [academic.oup.com]

- 14. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SwissADME [swissadme.ch]

- 16. youtube.com [youtube.com]

- 17. pkCSM [biosig.lab.uq.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

- 25. admetSAR 3.0: about [lmmd.ecust.edu.cn]

- 26. admetSAR 3.0: about [lmmd.ecust.edu.cn]

- 27. Introduction of models | admetSAR [zealseeker.github.io]

- 28. admetSAR 3.0: about [lmmd.ecust.edu.cn]

The Strategic Dance of Atoms: An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorobenzyl Pyrrolidinones

For Immediate Release

Palo Alto, CA – December 30, 2025 – In the intricate world of drug discovery, the precise arrangement of atoms within a molecule dictates its therapeutic efficacy. This guide, designed for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationship (SAR) of fluorobenzyl pyrrolidinones, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and neurodegenerative diseases. We will explore the critical interplay between the fluorinated benzyl moiety and the pyrrolidinone core, dissecting how subtle structural modifications can dramatically influence biological activity.

The Pyrrolidinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in the design of pharmacologically active agents.[1][2] Its prevalence in both natural products and synthetic drugs stems from its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for target engagement.[2] The pyrrolidinone scaffold serves as a versatile template, allowing for substitutions at various positions to modulate activity and selectivity.[3]

The Fluorobenzyl Moiety: A Tool for Fine-Tuning Potency and Pharmacokinetics

The introduction of a fluorobenzyl group to the pyrrolidinone core is a strategic decision rooted in the unique properties of the fluorine atom. Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability without adding significant steric bulk.[4] Depending on its position on the benzyl ring (ortho, meta, or para), the fluorine atom can alter the molecule's conformation and interaction with biological targets, leading to significant variations in potency.

Deconstructing the Structure-Activity Relationship: Key Insights

The biological activity of fluorobenzyl pyrrolidinones is a symphony of interactions dictated by the specific placement of the fluorine atom and substitutions on the pyrrolidinone ring. While a comprehensive SAR study focusing exclusively on a single target for a wide range of fluorobenzyl pyrrolidinones is not extensively documented in a single publicly available source, we can synthesize key principles from research on related compounds.

Impact of Fluorine Position on the Benzyl Ring

The position of the fluorine atom on the benzyl ring is a critical determinant of biological activity. While specific quantitative data for a homologous series of ortho-, meta-, and para-fluorobenzyl pyrrolidinones against a single target is sparse, general principles from related kinase inhibitors and other bioactive molecules suggest the following trends:

-

Para-substitution: Often favored, as it can enhance binding affinity through interactions with hydrophobic pockets in the target protein. The para position is less likely to cause steric hindrance compared to the ortho position.

-

Meta-substitution: Can influence the electronic properties of the aromatic ring, potentially altering the pKa of nearby functional groups and affecting target engagement.

-

Ortho-substitution: May introduce steric constraints that can either be detrimental or, in some cases, beneficial by locking the molecule into a more active conformation.

The Role of Substitutions on the Pyrrolidinone Ring

Modifications to the pyrrolidinone ring itself offer another avenue to refine the activity profile of these compounds.

-

Substitution at the 5-position: As seen in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, the nature of the substituent at a position equivalent to the 5-position of a pyrrolidinone can significantly impact anticancer activity.[5] For instance, the presence of a 4-methoxyphenyl group at this position in one analog resulted in potent and selective activity against several cancer cell lines.[5]

-

Chirality: The stereochemistry of substituents on the pyrrolidinone ring can be crucial for selective binding to target enzymes, such as kinases.[1]

The following table presents a hypothetical yet plausible SAR dataset for a series of fluorobenzyl pyrrolidinone derivatives against a generic kinase, based on the principles observed in related studies. This serves to illustrate the potential impact of structural modifications.

| Compound ID | Fluorine Position | R-group on Pyrrolidinone | Kinase Inhibition (IC50, nM) |

| FP-1 | para | H | 50 |

| FP-2 | meta | H | 150 |

| FP-3 | ortho | H | 300 |